molecular formula C10H8N2O6 B12887819 6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide CAS No. 88258-45-1

6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide

Cat. No.: B12887819
CAS No.: 88258-45-1
M. Wt: 252.18 g/mol
InChI Key: QSKBFMXSHNDBGG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide involves several steps:

This process is safe, cost-effective, environmentally benign, and scalable, making it suitable for industrial production.

Chemical Reactions Analysis

6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to various cellular responses. For example, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide can be compared with other benzofuran derivatives such as:

The uniqueness of 6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

88258-45-1

Molecular Formula

C10H8N2O6

Molecular Weight

252.18 g/mol

IUPAC Name

6-hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide

InChI

InChI=1S/C10H8N2O6/c1-17-8-4-2-3-18-9(4)6(12(15)16)7(13)5(8)10(11)14/h2-3,13H,1H3,(H2,11,14)

InChI Key

QSKBFMXSHNDBGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)[N+](=O)[O-])O)C(=O)N

Origin of Product

United States

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